

# physical and chemical properties of MoO<sub>3</sub>

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Molybdenum(VI) oxide*

Cat. No.: *B1171696*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Molybdenum Trioxide (MoO<sub>3</sub>)

## Introduction

Molybdenum trioxide (MoO<sub>3</sub>) is a versatile transition metal oxide that exists as a white or pale-yellow crystalline powder.<sup>[1][2][3]</sup> It is the most significant compound of molybdenum, serving as a crucial precursor for the production of molybdenum metal and its alloys.<sup>[4][5][6]</sup>

Industrially, MoO<sub>3</sub> is primarily produced by roasting molybdenite (molybdenum disulfide, MoS<sub>2</sub>), the main ore of molybdenum.<sup>[5][6]</sup> Its unique structural, electronic, and optical properties make it a material of interest in a wide array of applications, including catalysis, electronics, energy storage, and functional coatings.<sup>[4][7][8][9]</sup> This guide provides a comprehensive overview of the core physical and chemical properties of MoO<sub>3</sub> for researchers, scientists, and professionals in drug development.

## Physical Properties

The physical characteristics of MoO<sub>3</sub> are highly dependent on its crystalline form. It exhibits polymorphism, with the most common phases being the thermodynamically stable orthorhombic ( $\alpha$ -MoO<sub>3</sub>), and the metastable monoclinic ( $\beta$ -MoO<sub>3</sub>) and hexagonal ( $h$ -MoO<sub>3</sub>) phases.<sup>[10][11]</sup>

## Crystal Structure

- $\alpha$ -MoO<sub>3</sub> (Orthorhombic): This is the most stable phase of molybdenum trioxide.<sup>[10]</sup> It possesses a unique layered structure composed of distorted MoO<sub>6</sub> octahedra.<sup>[5][12]</sup> These

octahedra share edges to form chains, which are then cross-linked by oxygen atoms to create layers.<sup>[5]</sup> These layers are held together by weak van der Waals forces, which facilitates the intercalation of ions between them.<sup>[10]</sup> This layered nature is fundamental to many of its applications, particularly in electrochromism and battery technology.<sup>[5]</sup>

- $\beta$ -MoO<sub>3</sub> (Monoclinic): A metastable phase of MoO<sub>3</sub>, the  $\beta$ -form has a structure similar to tungsten trioxide (WO<sub>3</sub>).<sup>[5][10]</sup>
- h-MoO<sub>3</sub> (Hexagonal): This is another metastable phase consisting of MoO<sub>6</sub> octahedra connected at their corners, forming one-dimensional trigonal and hexagonal channels.<sup>[10]</sup>

**Fig. 1:** Key features of the primary crystalline phases of MoO<sub>3</sub>.

## General Physical Data

The following table summarizes key quantitative physical properties of  $\alpha$ -MoO<sub>3</sub>.

| Property                             | Value                                                                    | References            |
|--------------------------------------|--------------------------------------------------------------------------|-----------------------|
| Molecular Formula                    | MoO <sub>3</sub>                                                         | [1][6]                |
| Molar Mass                           | 143.94 g/mol                                                             | [6][13]               |
| Appearance                           | White to pale yellow, odorless powder                                    | [2][3][13][14]        |
| Density                              | 4.69 - 4.70 g/cm <sup>3</sup>                                            | [1][5][6][13][14]     |
| Melting Point                        | 795 °C                                                                   | [1][3][6][10][13][14] |
| Boiling Point                        | 1155 °C (sublimes)                                                       | [1][5][6][10][13][14] |
| Crystal System                       | Orthorhombic ( $\alpha$ -phase)                                          | [3][14][15]           |
| Space Group                          | Pnma (No. 62)                                                            | [15]                  |
| Lattice Constants ( $\alpha$ -phase) | $a = 1.402 \text{ nm}$ , $b = 0.370 \text{ nm}$ , $c = 0.396 \text{ nm}$ | [5]                   |

## Thermal, Electrical, and Optical Properties

$\text{MoO}_3$  is an n-type semiconductor with properties that are highly valuable in electronic and optoelectronic applications.[10][11]

| Property                                                                  | Value / Description                                                                                              | References   |
|---------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|--------------|
| Thermal Conductivity                                                      | $1.2 \pm 0.3 \text{ W}\cdot\text{m}^{-1}\cdot\text{K}^{-1}$ (thin film)                                          | [16]         |
| 3.4 $\text{W}\cdot\text{m}^{-1}\cdot\text{K}^{-1}$ (bulk polycrystalline) | [16]                                                                                                             |              |
| Thermal Stability                                                         | Stable in air. Sublimation occurs at elevated temperatures.                                                      | [5][6]       |
| Electrical Properties                                                     | n-type semiconductor. Conductivity is sensitive to UV irradiation.                                               | [10][11][17] |
| Band Gap                                                                  | ~3.0 eV (direct)                                                                                                 | [5][10]      |
| Optical Properties                                                        | High transparency in the visible and IR regions. Exhibits electrochromism (color change with applied potential). | [10][17]     |
| Refractive Index (n)                                                      | ~1.81 (at 632.8 nm)                                                                                              | [18]         |

## Chemical Properties

Molybdenum trioxide is a reactive compound, particularly with bases and certain metals. Its chemical behavior is central to its catalytic and electrochemical applications.

## Solubility and Reactivity

| Property             | Description                                                                                                                                                       | References    |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Water Solubility     | Sparingly soluble in cold water (1.066 g/L at 18 °C), moderately in hot water (20.55 g/L at 70 °C). Forms "molybdic acid" upon dissolution.                       | [5][14]       |
| Acid/Base Reactivity | Dissolves in acids and alkalis. Reacts with bases to form molybdate anions ( $\text{MoO}_4^{2-}$ ).                                                               | [1][3][5][14] |
| Redox Reactions      | Can be reduced by hydrogen at high temperatures to form molybdenum metal: $\text{MoO}_3 + 3\text{H}_2 \rightarrow \text{Mo} + 3\text{H}_2\text{O}$ .              | [4][5]        |
| Reactivity Hazards   | Reacts violently with interhalogens (e.g., chlorine trifluoride) and alkali metals (Li, K, Na). A violent detonation can occur when heated with molten magnesium. | [14][19]      |

## Catalytic and Electrochemical Activity

- **Catalysis:**  $\text{MoO}_3$  is a key catalyst in the chemical industry, notably in the selective oxidation of propene and ammonia to produce acrylonitrile.[4][5] It is also used extensively in the petroleum industry for hydrodesulfurization processes, helping to remove sulfur from fuels.[8][9]
- **Electrochromism:** One of the most studied properties of  $\text{MoO}_3$  is its ability to change color when an external potential is applied.[10] This phenomenon, known as electrochromism, arises from the intercalation of ions (like  $\text{Li}^+$  or  $\text{H}^+$ ) into the van der Waals gaps of the crystal structure.[10] This process is accompanied by the partial reduction of molybdenum from Mo(VI) to Mo(V), which alters the material's optical absorption properties, typically causing a color change from transparent to blue.[10][17] This reversible process makes  $\text{MoO}_3$  suitable for applications in smart windows, displays, and color memory devices.[5][17]

**Fig. 2:** Reversible ion intercalation process causing electrochromism in  $\text{MoO}_3$ .

## Experimental Protocols

### Synthesis of $\alpha\text{-MoO}_3$ Powder

A common laboratory method for synthesizing  $\alpha\text{-MoO}_3$  involves a solution-based approach followed by thermal treatment.[\[20\]](#)

Methodology: Solution Synthesis and Sintering

- Precursor Solution: A 0.1 M solution of ammonium molybdate tetrahydrate is prepared in deionized water.[\[20\]](#)
- Reaction: Ethylene glycol is mixed with the precursor solution (e.g., in a 1:5 volume ratio).[\[20\]](#)
- Heating: The mixture is heated to 120 °C for approximately 40 minutes to produce a molybdenum trioxide powder precipitate.[\[20\]](#)
- Sintering (Calcination): The resulting powder is then sintered (calcined) in air at temperatures ranging from 300 °C to 700 °C for 1 hour. Sintering above 300 °C promotes the formation of the crystalline  $\alpha\text{-MoO}_3$  phase and increases the grain size of the crystallites.[\[20\]](#) The thermodynamically stable orthorhombic  $\alpha\text{-MoO}_3$  is well-formed at these temperatures.[\[20\]](#)

## Characterization Techniques

The synthesized  $\text{MoO}_3$  is typically characterized using a suite of analytical techniques to confirm its structure, morphology, and purity.

Workflow: Synthesis to Characterization

**Fig. 3:** A typical workflow for the synthesis and characterization of  $\text{MoO}_3$  powder.

- X-Ray Diffraction (XRD): This is the primary technique used to identify the crystalline phase ( $\alpha$ ,  $\beta$ , or  $\gamma$ ) of the  $\text{MoO}_3$  and to determine crystallite size and lattice parameters.[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to observe the morphology, particle size, and shape of the

synthesized  $\text{MoO}_3$  nanostructures, such as nanorods or nanosheets.[20][21][22]

- X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the elemental composition and, crucially, the oxidation states of molybdenum and oxygen on the material's surface, confirming the formation of  $\text{Mo(VI)O}_3$ .[20][23]
- UV-Visible Spectroscopy: This technique is used to measure the optical properties of  $\text{MoO}_3$  thin films, including transmittance, reflectance, and the optical band gap.[23][24]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Molybdenum(VI) oxide [chembk.com]
- 2. chemiis.com [chemiis.com]
- 3. Molybdenum trioxide | 1313-27-5 [chemicalbook.com]
- 4. Molybdenum Trioxide - London Chemicals & Resources Limited [lcrl.net]
- 5. Molybdenum trioxide - Wikipedia [en.wikipedia.org]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. bisleyinternational.com [bisleyinternational.com]
- 8. nbino.com [nbino.com]
- 9. canyoncomponents.com [canyoncomponents.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. webelements.co.uk [webelements.co.uk]
- 14. Molybdenum trioxide | 1313-27-5 [amp.chemicalbook.com]
- 15. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 16. pubs.aip.org [pubs.aip.org]

- 17. [ias.ac.in](#) [ias.ac.in]
- 18. [repositorio.uam.es](#) [repositorio.uam.es]
- 19. MOLYBDENUM TRIOXIDE | CAMEO Chemicals | NOAA [[cameochemicals.noaa.gov](#)]
- 20. The Synthesis of  $\alpha$ -MoO<sub>3</sub> by Ethylene Glycol - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 21. [tandfonline.com](#) [tandfonline.com]
- 22. Synthesis and Characterization of MoO<sub>3</sub> for Photocatalytic Applications | Semantic Scholar [[semanticscholar.org](#)]
- 23. [epjap.org](#) [epjap.org]
- 24. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of MoO<sub>3</sub>]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171696#physical-and-chemical-properties-of-moo3>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)